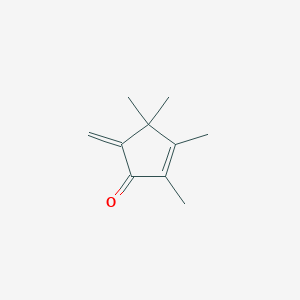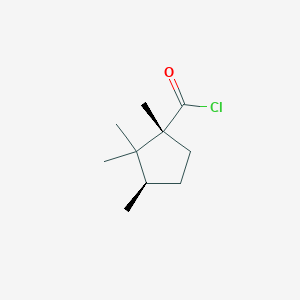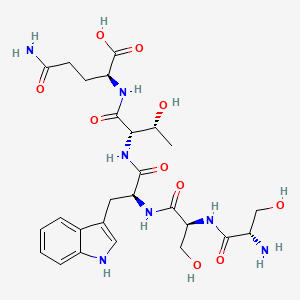
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one is an organic compound with the molecular formula C₁₀H₁₄O It is a cyclopentenone derivative characterized by its unique structure, which includes multiple methyl groups and a methylene group attached to a cyclopentene ring
Métodos De Preparación
The synthesis of 2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone with appropriate reagents to introduce the methylene group at the 5-position. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The presence of multiple methyl groups makes it susceptible to substitution reactions, where one or more methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one exerts its effects involves interactions with various molecular targets. Its structure allows it to participate in a range of chemical reactions, influencing biological pathways and processes. The compound’s reactivity is primarily due to the presence of the methylene and carbonyl groups, which can form covalent bonds with other molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
2,3,4,4-Tetramethyl-5-methylidenecyclopent-2-en-1-one can be compared with other similar compounds, such as:
2,3,4,5-Tetramethyl-2-cyclopentenone: This compound lacks the methylene group at the 5-position, making it less reactive in certain types of chemical reactions.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: This compound has a different arrangement of methyl groups and lacks the carbonyl group, resulting in different chemical properties and reactivity.
Propiedades
Número CAS |
864685-64-3 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
2,3,4,4-tetramethyl-5-methylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-6-7(2)10(4,5)8(3)9(6)11/h3H2,1-2,4-5H3 |
Clave InChI |
HPRXOWFUCCMLJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C)C1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)
![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)


![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)

![5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile](/img/structure/B14182966.png)

![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)

